R(-)-PROPYLNORAPOMORPHINE HCL
R(-)-PROPYLNORAPOMORPHINE HCL
(8R)-7-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
Brand Name:
Vulcanchem
CAS No.:
18426-20-5
VCID:
VC0095561
InChI:
InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
SMILES:
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Molecular Formula:
C19H21NO2
Molecular Weight:
295.4 g/mol
R(-)-PROPYLNORAPOMORPHINE HCL
CAS No.: 18426-20-5
Natural Products
VCID: VC0095561
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
CAS No. | 18426-20-5 |
---|---|
Product Name | R(-)-PROPYLNORAPOMORPHINE HCL |
Molecular Formula | C19H21NO2 |
Molecular Weight | 295.4 g/mol |
IUPAC Name | (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
Standard InChI | InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1 |
Standard InChIKey | BTGAJCKRXPNBFI-OAHLLOKOSA-N |
Isomeric SMILES | CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
SMILES | CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Canonical SMILES | CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Description | (8R)-7-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid. |
Synonyms | (11C)MNPA 6-propylnorapomorphine N-n-propylnorapomorphine N-n-propylnorapomorphine, (+-)-isomer N-n-propylnorapomorphine, (R)-isomer N-n-propylnorapomorphine, hydrochloride, (+-)-isomer N-n-propylnorapomorphine, hydrochloride, (R)-isomer N-n-propylnorapomorphine, hydroiodide, (+-)-isomer n-propylapomorphine N-propylnorapomorphine propyl-norapomorphine |
PubChem Compound | 167715 |
Last Modified | Dec 23 2021 |
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